![molecular formula C12H26N2 B15273007 Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine is an organic compound with the molecular formula C12H26N2 and a molecular weight of 198.34 g/mol . It is a secondary and tertiary amine, containing a five-membered cyclopentyl ring substituted with a methyl group . This compound is used in various chemical and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine typically involves the reaction of 3-methylcyclopentylamine with diethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve additional steps such as crystallization or recrystallization to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while substitution reactions can produce a variety of substituted amines .
Wissenschaftliche Forschungsanwendungen
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine interactions and their biological effects.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.
Methylcyclopentylamine: Contains a cyclopentyl ring with a methyl group, similar to the structure of Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring and diethylamine moiety. This structure imparts specific chemical and physical properties that make it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H26N2 |
|---|---|
Molekulargewicht |
198.35 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(3-methylcyclopentyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H26N2/c1-4-14(5-2)9-8-13-12-7-6-11(3)10-12/h11-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
XCUUPCKLHAVKBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1CCC(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)
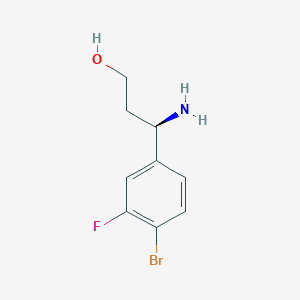

![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)

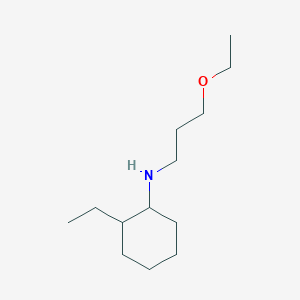
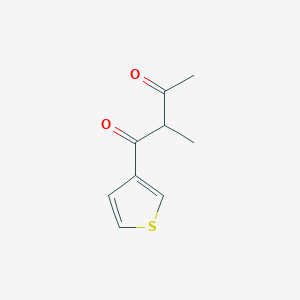
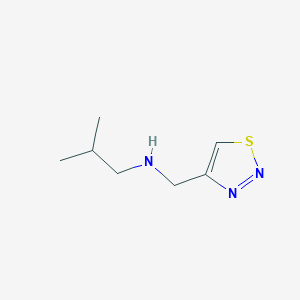
![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
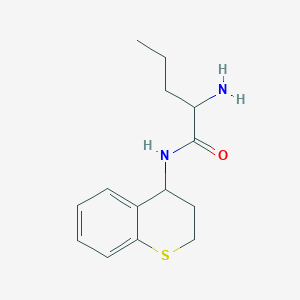
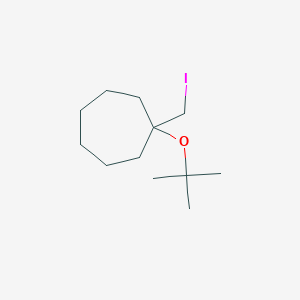
![3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)


